3-Methoxy-N-methyl-4-nitrobenzamide
Description
Properties
IUPAC Name |
3-methoxy-N-methyl-4-nitrobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c1-10-9(12)6-3-4-7(11(13)14)8(5-6)15-2/h3-5H,1-2H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOQDJNLPLPYKIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00718633 | |
| Record name | 3-Methoxy-N-methyl-4-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00718633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
878160-13-5 | |
| Record name | 3-Methoxy-N-methyl-4-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00718633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
3-Methoxy-N-methyl-4-nitrobenzamide (C9H10N2O4) is an organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
- Molecular Formula : C9H10N2O4
- Molecular Weight : 194.19 g/mol
- Structure : The compound features a methoxy group at the 3-position, a methyl group on the nitrogen atom, and a nitro group at the 4-position of the benzamide structure.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound has been studied for its inhibitory effects on certain enzymes, particularly monoamine oxidase (MAO), which plays a crucial role in the metabolism of neurotransmitters. Inhibition of MAO can lead to increased levels of neurotransmitters such as dopamine, potentially offering therapeutic benefits in neurodegenerative diseases like Parkinson's disease .
- Antioxidant Properties : Research indicates that this compound may exhibit antioxidant activity by modulating oxidative stress pathways. It has been shown to upregulate heme oxygenase-1 (HO-1), an enzyme associated with cytoprotection against oxidative damage .
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. Its structure allows it to interact with microbial targets, although specific mechanisms remain under investigation.
Table 1: Summary of Biological Activities
Case Studies
- Neuroprotective Effects : A study conducted on PC12 neuronal cells demonstrated that treatment with this compound resulted in significant protection against oxidative stress induced by neurotoxins. The compound not only inhibited MAO-B effectively but also enhanced the expression of protective genes involved in antioxidant responses .
- Antimicrobial Testing : In vitro assays have shown that this compound exhibits notable activity against Gram-positive bacteria, suggesting potential applications in treating bacterial infections. Further investigations are required to elucidate the specific pathways involved in its antimicrobial action.
Scientific Research Applications
Chemical Synthesis
3-Methoxy-N-methyl-4-nitrobenzamide serves as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical reactions, including:
- Reduction : The nitro group can be reduced to form an amine, which can lead to the synthesis of other derivatives.
- Substitution Reactions : The methoxy and methyl groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Research indicates that this compound has potential biological activities , particularly in antimicrobial and anticancer research.
Antimicrobial Properties
In vitro studies have demonstrated its effectiveness against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 16 μM |
| Escherichia coli | 32 μM |
| Enterococcus faecalis | 8 μM |
These results suggest that this compound could be developed into an antibacterial agent.
Anticancer Research
The compound is being investigated for its potential as an anticancer agent. Its ability to interact with specific molecular targets may contribute to its effectiveness in inhibiting cancer cell growth. Ongoing studies are exploring its mechanisms of action and therapeutic applications.
Medicinal Chemistry
In medicinal chemistry, this compound is examined for its potential use as a scaffold for designing new therapeutic agents. Its structural features make it a candidate for modifications aimed at enhancing biological activity or reducing toxicity.
Material Science
The compound is also utilized in the production of advanced materials. Its chemical properties allow it to function as a reagent in various chemical processes, contributing to the development of innovative materials with specific functionalities.
Case Studies and Research Findings
Recent studies have focused on both the synthesis and biological evaluation of this compound:
- Synthesis Methodology : The synthesis typically involves multi-step processes that ensure high yield and purity. For instance, chlorination followed by nitration can introduce the necessary functional groups.
- Biological Evaluation : Studies have confirmed its antimicrobial properties and explored its potential as an anticancer agent. Research continues to elucidate the precise mechanisms behind these effects.
Notable Research Insights
- A study highlighted the compound's ability to penetrate cell membranes effectively due to its methoxy and methyl groups, enhancing its interaction with intracellular targets.
- Another investigation noted that bioreduction of the nitro group leads to reactive intermediates that may influence cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares 3-Methoxy-N-methyl-4-nitrobenzamide with analogous benzamide derivatives:
Key Research Findings
Electronic and Steric Effects
- Nitro vs. Methoxy Groups : The nitro group in this compound enhances electrophilicity, facilitating nucleophilic substitution reactions, while the methoxy group contributes to solubility in polar solvents . In contrast, 4-Methoxy-N-(3-methylphenyl)benzamide lacks a nitro group, rendering it less reactive but more suitable for electron-demanding catalytic processes .
- Halogen Substitutions : Bromine in 4MNB introduces steric bulk and alters crystal packing compared to the methoxy-nitro combination in the parent compound . Chlorine in N-(3-Chloro-4-methylphenyl)-4-nitrobenzamide increases hydrophobicity and may enhance binding to hydrophobic enzyme pockets .
Preparation Methods
Direct Amidation via Acid Chloride Intermediate
Step 1: Activation of 3-methoxy-4-nitrobenzoic acid
The carboxylic acid group of 3-methoxy-4-nitrobenzoic acid is converted into the corresponding acid chloride using oxalyl chloride in the presence of a catalytic amount of N,N-dimethylformamide (DMF) as an activator. This reaction is typically carried out in tetrahydrofuran (THF) at 0–20 °C for approximately 1 hour.
Step 2: Amidation
The acid chloride intermediate is then reacted with methylamine (NH2CH3) in THF at 0 °C for about 10 minutes to form this compound.
Yield: Up to 97% under optimized conditions.
| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) |
|---|---|---|---|---|
| 1 | 3-Methoxy-4-nitrobenzoic acid, oxalyl chloride, DMF, THF | 0–20 | 1 hour | - |
| 2 | Methylamine, THF | 0 | 10 minutes | 97 |
This method offers a straightforward route with high yield and purity, suitable for laboratory-scale synthesis.
Coupling via N-Methoxymethylamine and 4-Nitrobenzoic Acid
An alternative approach involves the reaction of 4-nitrobenzoic acid with N-methoxymethylamine to yield N-methoxy-N-methyl-4-nitrobenzamide, which is structurally related but differs by the presence of an N-methoxy substituent on the amide nitrogen.
Step 1: 4-Nitrobenzoic acid is reacted with N,O-dimethylhydroxylamine in toluene at 0 °C for 10 minutes.
Step 2: Phosphorus trichloride (PCl3) is added to the reaction mixture, and the temperature is raised to 20–60 °C for 30 minutes to facilitate amide bond formation.
Yield: Approximately 99%.
| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) |
|---|---|---|---|---|
| 1 | 4-Nitrobenzoic acid, N,O-dimethylhydroxylamine, toluene | 0 | 10 minutes | - |
| 2 | Phosphorus trichloride, toluene | 20–60 | 30 minutes | 99 |
This method is effective for synthesizing N-methoxy-N-methyl derivatives and demonstrates the utility of in situ activation of carboxylic acids for amide bond formation.
Detailed Reaction Mechanisms and Conditions
Acid Chloride Formation
- Oxalyl chloride reacts with the carboxylic acid to form the acid chloride, releasing CO and CO2 gases.
- DMF acts as a catalyst by forming a Vilsmeier intermediate, which accelerates the reaction.
Amidation with Methylamine
- The nucleophilic methylamine attacks the electrophilic carbonyl carbon of the acid chloride.
- The intermediate tetrahedral complex collapses, releasing chloride ion and forming the amide bond.
- Reaction is performed at low temperature to minimize side reactions such as hydrolysis.
Coupling with N,O-Dimethylhydroxylamine and PCl3
- PCl3 converts the carboxylic acid into a more reactive intermediate (acid chloride or phosphoryl mixed anhydride).
- N,O-dimethylhydroxylamine attacks this intermediate to form the N-methoxy-N-methyl amide.
Comparative Table of Preparation Methods
| Method | Starting Materials | Key Reagents | Temperature (°C) | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Acid chloride route | 3-Methoxy-4-nitrobenzoic acid | Oxalyl chloride, methylamine | 0–20 (acid chloride), 0 (amidation) | 1 h + 10 min | 97 | High purity, straightforward |
| Coupling with N,O-dimethylhydroxylamine | 4-Nitrobenzoic acid, N,O-dimethylhydroxylamine | PCl3, toluene | 0–60 | 40 min total | 99 | Suitable for N-methoxy-N-methyl derivatives |
Research Findings and Optimization
- Solvent Choice: THF and toluene are preferred solvents due to their ability to dissolve both organic acids and amines while maintaining low reactivity toward acid chlorides.
- Temperature Control: Low temperatures (0–20 °C) are critical during acid chloride formation and amidation to avoid side reactions.
- Catalysts and Additives: DMF catalyzes acid chloride formation efficiently. PCl3 is effective for in situ activation in coupling reactions.
- Purification: Products are typically purified by recrystallization or column chromatography to achieve high purity suitable for further applications.
Q & A
Basic: What are the standard synthetic routes for 3-Methoxy-N-methyl-4-nitrobenzamide?
Methodological Answer:
The synthesis typically involves coupling 4-nitrobenzoyl chloride derivatives with N-methylated amines. A common approach includes:
- Step 1: React 4-nitro-3-methoxybenzoic acid with thionyl chloride (SOCl₂) to generate the corresponding acyl chloride.
- Step 2: Treat the acyl chloride with N-methylamine in dichloromethane (DCM) under reflux, using a base like triethylamine to neutralize HCl byproducts .
- Alternative: Use coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) to activate the carboxylic acid directly, bypassing acyl chloride formation .
Basic: Which spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR: Assign methoxy (-OCH₃), nitro (-NO₂), and amide (-CONH-) signals. For example, the methoxy group typically resonates at ~3.9 ppm (¹H) and 55–60 ppm (¹³C) .
- UV-Vis Spectroscopy: Identify π→π* transitions in the nitro-aromatic system (λmax ~270–300 nm) .
- Mass Spectrometry (HRMS): Confirm molecular ion ([M+H]⁺) and fragmentation patterns, such as loss of NO₂ (46 Da) or methoxy groups .
Advanced: How can reaction yields be optimized during synthesis under varying conditions?
Methodological Answer:
- Solvent Selection: Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity of the amine, improving coupling efficiency .
- Temperature Control: Maintain 0–5°C during acyl chloride formation to minimize side reactions (e.g., hydrolysis) .
- Catalytic Additives: Use DMAP (4-dimethylaminopyridine) to accelerate amidation via intermediate acylpyridinium salts .
- Work-Up: Extract unreacted starting materials with ethyl acetate/water partitions to isolate the product .
Advanced: How to resolve contradictions in spectroscopic data during structural elucidation?
Methodological Answer:
- Cross-Validation: Compare NMR data with crystallographic studies (e.g., X-ray diffraction) to confirm bond angles and substituent positions .
- pH-Dependent Fluorescence: For nitrobenzamides, adjust pH (2.7–10.1) to study protonation effects on fluorescence intensity, which can clarify electronic environments .
- Isotopic Labeling: Use ¹⁵N-labeled nitro groups to distinguish overlapping signals in crowded NMR spectra .
Basic: What are the key functional groups influencing the reactivity of this compound?
Methodological Answer:
- Nitro Group (-NO₂): Strong electron-withdrawing effect directs electrophilic substitution to the meta position. Reduces basicity of the amide nitrogen .
- Methoxy Group (-OCH₃): Electron-donating resonance increases solubility in polar solvents and stabilizes intermediates during nucleophilic attacks .
- Amide (-CONH-): Participates in hydrogen bonding, affecting crystallinity and thermal stability. Hydrolysis under acidic/basic conditions yields carboxylic acid and methylamine .
Advanced: How to design experiments to study substituent effects on benzamide derivatives?
Methodological Answer:
- Substituent Screening: Synthesize analogs with halogens (e.g., Cl, F) or alkyl groups at the 3-methoxy position. Monitor reactivity via HPLC for kinetic studies .
- Electronic Effects: Use Hammett σ constants to correlate substituent electronic properties with reaction rates (e.g., nitro reduction using NaBH₄/CuCl₂) .
- Solvent-Free Reactions: Test microwave-assisted synthesis to reduce reaction times and improve regioselectivity .
Advanced: What methodologies validate computational models for this compound’s bioactivity?
Methodological Answer:
- Docking Studies: Use AutoDock Vina to simulate interactions with target enzymes (e.g., cytochrome P450). Validate with IC₅₀ values from enzyme inhibition assays .
- QSAR Modeling: Correlate logP values (measured via shake-flask method) with antimicrobial activity against Gram-positive bacteria .
- In Vitro Testing: Compare predicted ADMET properties (e.g., hepatotoxicity) with cell viability assays in HepG2 cells .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
